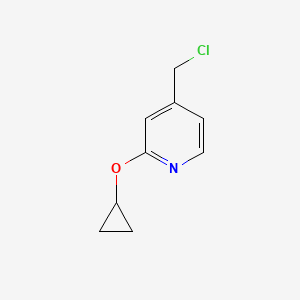

4-(Chloromethyl)-2-cyclopropoxypyridine

Description

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-(chloromethyl)-2-cyclopropyloxypyridine |

InChI |

InChI=1S/C9H10ClNO/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6H2 |

InChI Key |

GHPVQXLCCZVUCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclopropoxypyridine typically involves the chloromethylation of 2-cyclopropoxypyridine. One common method is the reaction of 2-cyclopropoxypyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclopropoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(Chloromethyl)-2-cyclopropoxypyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., in drug conjugates or polymer synthesis). In contrast, nitro or carboxy groups (as in ) confer polarity and hydrogen-bonding capacity, influencing solubility and target binding.

- Cyclopropoxy vs. Aryloxy : The cyclopropoxy group’s strained ring may improve metabolic stability compared to bulkier aryloxy substituents (e.g., in ), which can enhance lipophilicity but reduce bioavailability.

Physicochemical Properties

Data from analogous compounds (e.g., ) highlight trends:

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-cyclopropoxypyridine, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, the chloromethyl group can be introduced via alkylation of a pyridine precursor using chloromethylating agents (e.g., chloromethyl ethers or chlorides) under basic conditions. Cyclopropoxy groups are often introduced through Williamson ether synthesis, where cyclopropanol reacts with a halogenated pyridine intermediate. Key conditions include:

- Solvent : Dichloromethane or toluene for solubility and inertness .

- Catalysts : Palladium or copper catalysts for coupling reactions .

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .

Purification via crystallization or column chromatography is recommended to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the chloromethyl (-CHCl) and cyclopropoxy (CHO) substituents. Aromatic protons in the pyridine ring typically appear at δ 7.0–8.5 ppm .

- IR Spectroscopy : Peaks at 750–780 cm (C-Cl stretch) and 1100–1250 cm (C-O-C stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 197.05) .

Q. What safety precautions are essential when handling chloromethyl-containing pyridine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal to mitigate toxicity .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloromethyl site be optimized for introducing diverse functional groups (e.g., amines, thiols)?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols .

- Catalysis : Add KI or tetrabutylammonium bromide (TBAB) to accelerate substitution via phase-transfer mechanisms .

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile to ensure complete conversion .

- Case Study : Replacing -CHCl with -CHNH in similar pyridine derivatives achieved 85% yield using NH/EtOH at 50°C .

Q. What strategies resolve contradictions in reported biological activity data for chloromethyl-pyridine derivatives?

- Methodological Answer :

- Structural Confirmation : Re-analyze compound purity via HPLC and XRD to rule out impurities or polymorphs .

- Assay Reproducibility : Standardize cell-based assays (e.g., MIC for antimicrobial studies) using controls like ciprofloxacin .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., methoxy vs. cyclopropoxy groups). For example, cyclopropoxy may enhance lipophilicity, altering membrane permeability in antimicrobial tests .

Q. How does the cyclopropoxy group influence reactivity compared to other alkoxy substituents (e.g., methoxy) in pyridine derivatives?

- Methodological Answer :

- Electronic Effects : Cyclopropoxy’s strained ring increases electron-donating ability, activating the pyridine ring toward electrophilic substitution. This contrasts with methoxy, which is less strained .

- Steric Effects : The cyclopropane ring creates steric hindrance, slowing reactions at the 2-position. For example, sulfonation of 2-cyclopropoxypyridine requires higher temperatures than 2-methoxy analogues .

- Case Study : Oxidation of this compound with KMnO yields a carboxylic acid derivative 20% faster than its methoxy counterpart due to electronic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.